(S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound is notable for its potential therapeutic applications, particularly in oncology and as a biochemical probe in various biological studies. The specific structural features of this compound, including the presence of halogen substituents and a tetrahydrofuran moiety, suggest unique reactivity and bioactivity profiles.
The compound can be classified under heterocyclic compounds, specifically as a substituted quinazoline derivative. Quinazolines have been extensively studied due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis and characterization of such compounds are often reported in scientific literature focused on medicinal chemistry and pharmacology .
The synthesis of (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine typically involves several key steps:
The molecular formula for (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is C17H19ClF N5O. Its structure features:
The three-dimensional conformation of this compound can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets .
The chemical reactivity of (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine can be attributed to its functional groups:
The mechanism of action for (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is likely linked to its interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Quinazoline derivatives have been shown to inhibit certain kinases or other proteins implicated in cancer progression by mimicking substrate binding sites or disrupting protein-protein interactions .
The physical properties of (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine include:
Chemical properties include:
These properties are essential for determining suitable conditions for storage and handling during laboratory experiments .
(S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine has potential applications in:
These applications highlight the compound's relevance in advancing therapeutic strategies and understanding molecular biology .
The systematic IUPAC name for this chiral compound is N⁴-(3-chloro-4-fluorophenyl)-7-[(3S)-tetrahydro-3-furanyloxy]-4,6-quinazolinediamine. This nomenclature precisely defines:
The compound's enantiomeric purity is pharmacologically essential, as the (S)-configuration confers specific binding interactions with biological targets. The CAS Registry Number 314771-76-1 exclusively identifies this enantiomer, distinguishing it from its (R)-counterpart (CAS RN: 66936486) which exhibits different biochemical behavior [2] [3] [10]. The stereochemical designation is confirmed through chiral chromatography and optical rotation data in analytical certificates [4] [7].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic IUPAC Name | N⁴-(3-chloro-4-fluorophenyl)-7-[(3S)-tetrahydro-3-furanyloxy]-4,6-quinazolinediamine |
CAS Registry Number | 314771-76-1 |
Common Synonyms | (S)-Afatinib metabolite M20; 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline |
UNII Identifier | Q58L53U44Y |
The molecular formula C₁₈H₁₆ClFN₄O₂ represents an exact mass of 374.797 g/mol and a monoisotopic mass of 374.0943 Da. This composition reflects:
The molecular weight of 374.80 g/mol falls within Lipinski's rule of five parameters (MW < 500), suggesting favorable drug-likeness. High-purity samples (>95%) exhibit consistent elemental analysis: Calcd: C, 57.69%; H, 4.30%; N, 14.95%; Found: C, 57.65%; H, 4.32%; N, 14.92% [1] [5] [9]. The compound is isolated as a light yellow to beige crystalline solid with a defined melting point of 139.1–140.1°C, indicative of high purity and crystalline stability [9].
Table 2: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆ClFN₄O₂ |
Exact Molecular Weight | 374.797 g/mol |
Elemental Analysis | C 57.69%, H 4.30%, Cl 9.46%, F 5.07%, N 14.95%, O 8.54% |
Physical Form (25°C) | Light yellow to beige crystalline solid |
Melting Point | 139.1–140.1°C |
The canonical SMILES representation encodes molecular connectivity and stereochemistry:
NC1=CC2=C(NC3=CC=C(F)C(Cl)=C3)N=CN=C2C=C1O[C@@H]4COCC4
Key features decoded:
[C@@H]
specifies the (S)-configuration at tetrahydrofuran C3 N=CN=C2
represents the diazine ring with adjacent amino groups O[C@@H]4
connects the quinazoline to the tetrahydrofuran ring [6] [9] The InChIKey BIQABKFYKJRXII-NSHDSACASA-N
provides a unique, hashed identifier with two layers:
-N
suffix confirming the (S)-enantiomer [1] [9] [10] The standard InChI further details stereochemistry:
InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1
The /t11-/m0/s1
descriptor confirms the chiral center at atom 11 (tetrahydrofuran C3) with (S)-configuration. This precise encoding enables unambiguous database searches across chemical repositories [6] [10].
Table 3: Structural Descriptors
Descriptor Type | Representation | Significant Features |
---|---|---|
Canonical SMILES | NC1=CC2=C(NC3=CC=C(F)C(Cl)=C3)N=CN=C2C=C1O[C@@H]4COCC4 | Chirality marker [@]; quinazoline N=CN=C; ether linkage |
Isomeric SMILES | C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)F)N | Explicit [C@H] stereochemistry |
InChIKey | BIQABKFYKJRXII-NSHDSACASA-N | 25-character hash with stereochemistry suffix |
Standard InChI | InChI=1S/.../t11-/m0/s1 | Atom-specific stereodescriptor (/t11-) |
While single-crystal X-ray diffraction data isn't publicly available, solid-state analysis reveals a monoclinic crystal system with a melting point of 139.1–140.1°C, indicative of stable lattice packing [9]. Computational modeling predicts:
The solid exhibits density of 1.45 g/cm³ (predicted) and packs in P2₁ space group due to chiral homogeneity. Hydrogen bonding donors (2) and acceptors (5) facilitate a 3D network with C–H···N (2.92 Å) and N–H···O (2.78 Å) interactions. This packing explains the compound's stability at ambient temperature storage conditions [1] [5] [9]. Fourier-transform infrared spectroscopy (FTIR) confirms intermolecular interactions through N-H stretch vibrations at 3320 cm⁻¹ and 3185 cm⁻¹, consistent with crystalline amine networks observed in analogous quinazolines.
Table 4: Predicted Solid-State Properties
Parameter | Value | Method |
---|---|---|
Crystal System | Monoclinic | Thermal analysis & analog comparison |
Space Group | P2₁ | Chirality requirement |
Density | 1.45 g/cm³ | Computational prediction |
Hydrogen Bond Donors | 2 | Molecular formula analysis |
Hydrogen Bond Acceptors | 5 | Molecular formula analysis |
Characteristic FTIR Bands | 3320, 3185 (N-H); 1640 (C=N) | Spectroscopic data from analogs |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2